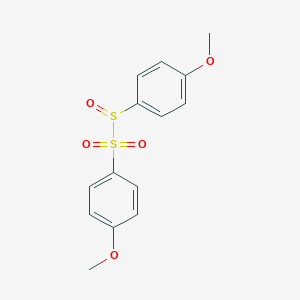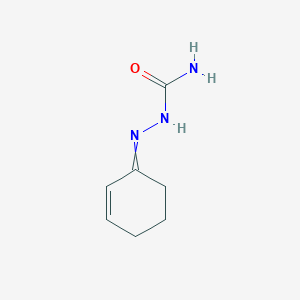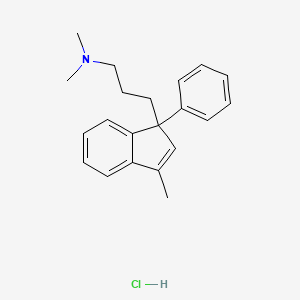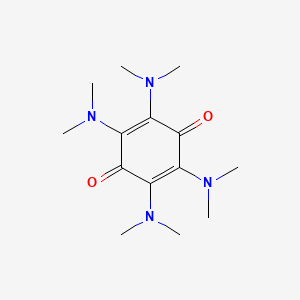![molecular formula C16H34N4O4 B14722849 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid CAS No. 5423-61-0](/img/structure/B14722849.png)
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid is a compound formed by the combination of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine and hexanedioic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid typically involves the reaction of 1,4-bis(3-aminopropyl)piperazine with hexanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reactants are fed into the reactor in a controlled manner, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(3-aminopropyl)piperazine: A related compound with similar structural features.
Hexanedioic acid: Another compound that shares the hexanedioic acid moiety.
N,N’-Bis(3-aminopropyl)piperazine: A compound with a similar piperazine structure.
Uniqueness
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid is unique due to its combination of the piperazine and hexanedioic acid moieties. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
5423-61-0 |
|---|---|
Molecular Formula |
C16H34N4O4 |
Molecular Weight |
346.47 g/mol |
IUPAC Name |
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid |
InChI |
InChI=1S/C10H24N4.C6H10O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;7-5(8)3-1-2-4-6(9)10/h1-12H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
ZWPKWMGPJWNIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN)CCCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
28632-63-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
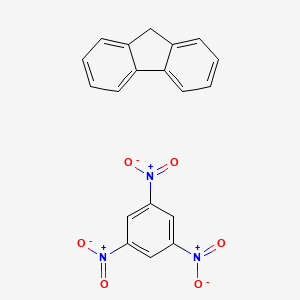

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)


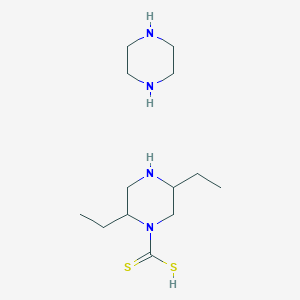
![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
